Lipophilicity Advantage: LogP 3.71 vs. 2.37 – Over 20‑Fold Higher Partitioning for Methyl 4-(1‑Bromobutyl)benzoate Compared with Methyl 4-(Bromomethyl)benzoate
The computed octanol‑water partition coefficient (LogP) of methyl 4-(1‑bromobutyl)benzoate is 3.71 , whereas the widely used analogue methyl 4-(bromomethyl)benzoate exhibits a LogP of only 2.37 . The ΔLogP of 1.34 corresponds to approximately a 22‑fold increase in the partition coefficient, indicating substantially higher hydrophobicity for the target compound.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.71 |
| Comparator Or Baseline | Methyl 4-(bromomethyl)benzoate: LogP = 2.37 |
| Quantified Difference | ΔLogP = 1.34 (~22‑fold higher partitioning) |
| Conditions | Predicted logP values from ChemSrc and Guidechem databases |
Why This Matters
When designing CNS‑penetrant candidates or optimizing phase‑transfer catalysis, the higher lipophilicity of methyl 4-(1‑bromobutyl)benzoate may reduce the number of synthetic steps needed to reach a target logP window, directly impacting procurement strategy.
